molecular formula C9H10ClN3 B1502202 5-phenyl-1H-pyrazol-3-amine hydrochloride CAS No. 20737-62-6

5-phenyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1502202
CAS No.: 20737-62-6
M. Wt: 195.65 g/mol
InChI Key: AQGXYXUVSDRDBR-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

5-Phenyl-1H-pyrazol-3-amine hydrochloride (CAS: 20737-62-6) is a heterocyclic organic compound with the molecular formula $$ \text{C}9\text{H}{10}\text{ClN}_3 $$ and a molecular weight of 195.65 g/mol. The IUPAC name derives from its pyrazole core structure, where a phenyl group occupies the 5-position, an amino group resides at the 3-position, and a hydrochloride salt stabilizes the molecule. The SMILES notation $$ \text{C1=CC=C(C=C1)C2=CC(=NN2)N.Cl} $$ explicitly defines its planar aromatic ring system and chloride counterion.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}9\text{H}{10}\text{ClN}_3 $$
Molecular Weight 195.65 g/mol
CAS Registry Number 20737-62-6
Parent Compound (CID) 136655 (3-Amino-5-phenylpyrazole)

The hydrochloride salt enhances aqueous solubility compared to the free base, making it preferable for synthetic applications. X-ray crystallography confirms the planar geometry of the pyrazole ring, with bond lengths consistent with aromaticity (C–N: ~1.33 Å).

Historical Context in Pyrazole Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s seminal work on β-diketone cyclocondensation with hydrazines. This Knorr synthesis became the cornerstone for producing substituted pyrazoles, including 3-amino-5-phenylpyrazole derivatives. The hydrochloride salt emerged later as researchers sought to improve the stability of pyrazole-based pharmaceuticals and agrochemicals.

The first natural pyrazole analog, 1-pyrazolyl-alanine, isolated in 1959 from watermelon seeds, underscored the biological relevance of this heterocycle. Modern synthetic advances, such as microwave-assisted reactions and transition-metal catalysis, have expanded access to complex derivatives like this compound.

Relationship to Parent Compound (3-Amino-5-phenylpyrazole)

The parent compound, 3-amino-5-phenylpyrazole (CID: 136655), shares the same aromatic core but lacks the hydrochloride counterion. Protonation of the pyrazole nitrogen converts the free base into its water-soluble hydrochloride form, a process critical for pharmaceutical formulation.

Table 2: Parent vs. Hydrochloride Salt

Property 3-Amino-5-phenylpyrazole Hydrochloride Salt
Molecular Formula $$ \text{C}9\text{H}9\text{N}_3 $$ $$ \text{C}9\text{H}{10}\text{ClN}_3 $$
Solubility in Water Low High
Melting Point 124–127°C 148–151°C (decomposition)
Stability Air-sensitive Hygroscopic

The hydrochloride form exhibits superior crystallinity, facilitating purification and characterization. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments between the two forms, particularly in the $$ ^1\text{H} $$-NMR signals for the amino and chloride groups.

Significance in Heterocyclic Chemistry Research

As a bifunctional scaffold, this compound enables diverse synthetic transformations:

  • Pharmaceutical Intermediates : Serves as a precursor to COX-2 inhibitors and antipsychotic agents. For example, its urea derivatives show potential in treating glaucoma.
  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., zinc), exploited in catalytic systems. The tridentate ligand behavior enhances metal-binding efficiency.
  • Agrochemical Development : Derivatives like pyraclostrobin incorporate its core structure for antifungal activity.

Recent studies highlight its role in synthesizing fused polycyclic pyrazoles via Vilsmeier–Haack reactions, expanding access to bioactive molecules. The compound’s versatility underscores its centrality in heterocyclic chemistry research.

Properties

IUPAC Name

5-phenyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGXYXUVSDRDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674208
Record name 5-Phenyl-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20737-62-6
Record name 5-Phenyl-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Core

The fundamental step in synthesizing 5-phenyl-1H-pyrazol-3-amine hydrochloride is the construction of the pyrazole ring. This is typically achieved by the condensation of hydrazine or substituted hydrazines with appropriately substituted 1,3-diketones or related precursors under acidic or neutral conditions.

  • General Method: Reaction of hydrazine hydrate with 1,3-diketones bearing a phenyl substituent at the 5-position under acidic conditions leads to the formation of 5-phenyl-1H-pyrazol-3-amine intermediates. This method benefits from straightforward reaction conditions and good yields (65–80%).

  • Alternative Route: β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives can be oxidized to sulfoxides and subsequently treated with hydrazine hydrate, followed by hydrochloric acid hydrolysis, to afford 5-amino-3-aryl-1H-pyrazoles, which are structurally related to 5-phenyl-1H-pyrazol-3-amine.

Introduction of the Amino Group at the 3-Position

The amino group at the 3-position can be introduced either directly during pyrazole ring formation or by subsequent functional group transformations.

  • Direct Amination: Using hydrazine hydrate or methylhydrazine in the pyrazole ring synthesis allows the amino group to be incorporated during ring closure.

  • Reduction of Carboxylate or Nitrile Precursors: Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced by lithium aluminum hydride to yield (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives, which can be further transformed into amines.

Substitution with Aminopropyl or Related Amines

For derivatives such as 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride, the aminopropyl group is introduced via nucleophilic substitution.

  • Procedure: The pyrazole ring bearing the amino group is reacted with 3-bromopropylamine in the presence of a base like potassium carbonate to facilitate substitution at the nitrogen or carbon position, depending on the substrate reactivity.

Formation of Hydrochloride Salt

To improve the compound's stability, solubility, and handling, the free base of 5-phenyl-1H-pyrazol-3-amine is converted into its hydrochloride salt.

  • Method: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) yields the hydrochloride salt, which can be isolated by filtration and drying.

Purification and Isolation

Purification techniques commonly employed include:

  • Crystallization: Cooling the reaction mixture after acid addition to precipitate the hydrochloride salt.

  • Filtration and Washing: The solid is filtered and washed with cold solvents such as toluene or ethanol to remove impurities.

  • Drying: The product is dried under reduced pressure or in an air oven at controlled temperatures (e.g., 40–50 °C) for extended periods (15–20 hours) to obtain pure crystalline material.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine + 1,3-diketone, acidic medium Room temp to reflux 1–4 hours 65–80 Acid catalysis improves yield
Amination via hydrazine hydrate β-bromo-α-(ethylsulfinyl)cinnamonitrile + H2O2 + hydrazine hydrate Room temp Several hours Good Oxidation step required
Reduction of carboxylates LiAlH4 in diethyl ether 0 °C 1 hour 88 Quenched with ammonium chloride
Aminopropyl substitution 3-bromopropylamine + K2CO3 Reflux or room temp Several hours Moderate Base facilitates substitution
Hydrochloride salt formation HCl in ethanol or water 0–25 °C 1–2 hours Quantitative Crystallization upon cooling
Purification Filtration, washing with toluene/ethanol, drying 40–50 °C drying 15–20 hours Ensures high purity

Research Findings and Optimization Notes

  • The use of phosphorous oxychloride as a cyclizing agent in related pyrazole syntheses can lead to longer reaction times and decreased purity, suggesting that milder cyclization methods are preferable for 5-phenyl-1H-pyrazol-3-amine derivatives.

  • Controlled cooling steps after acid addition are critical to obtain high-quality crystalline hydrochloride salts with good yields and purity.

  • The reduction of pyrazole carboxylates using lithium aluminum hydride is efficient and yields high-purity amine derivatives, which can be further functionalized.

  • The substitution reactions require careful control of base equivalents and temperature to avoid side reactions and maximize substitution efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrazoles.

Scientific Research Applications

Pharmacological Applications

5-Phenyl-1H-pyrazol-3-amine hydrochloride has demonstrated various biological activities, making it a valuable compound in drug development.

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit key oncogenic pathways. For example:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma, and compounds like this compound have shown significant cytotoxic effects against melanoma cell lines by targeting this pathway.

Anti-inflammatory Effects

Studies have highlighted its potential as an anti-inflammatory agent:

  • Reduction of Pro-inflammatory Cytokines : In vitro assays demonstrated that this compound effectively reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in mitigating inflammation.

Antibacterial and Antifungal Properties

The compound has also been evaluated for antimicrobial efficacy:

  • Activity Against Gram-negative Bacteria : It exhibited promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial therapies .

Case Study 1: Antitumor Efficacy

A study focused on evaluating the cytotoxic effects of several pyrazole derivatives, including this compound, against cancer cell lines. Results indicated significant inhibition of cell proliferation in melanoma cells correlating with BRAF(V600E) pathway inhibition.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to reduce LPS-induced inflammation in macrophages. The findings revealed a marked decrease in nitric oxide production, supporting its potential as an anti-inflammatory therapeutic agent .

Case Study 3: Antimicrobial Action

The antimicrobial properties were assessed against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-negative bacteria, showcasing its potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-phenyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The structural and functional properties of 5-phenyl-1H-pyrazol-3-amine hydrochloride can be contrasted with analogous pyrazole-based hydrochlorides, as outlined below:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
5-Phenyl-1H-pyrazol-3-amine HCl Phenyl (5), NH₂ (3) C₉H₁₀ClN₃ 195.65* Prolonged reaction time in chalcone-based MCRs; forms 3-iodopyrazolo[1,5-a]pyrimidines
3-Amino-5-ethyl-1H-pyrazole HCl Ethyl (5), NH₂ (3) C₅H₁₀ClN₃ 147.61 Higher solubility in water; used in small-molecule drug synthesis
5-Propyl-1H-pyrazol-3-amine HCl Propyl (5), NH₂ (3) C₆H₁₂ClN₃ 161.63 Enhanced lipophilicity; potential for CNS-targeting applications
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl 3-Chlorophenyl (1), Ethyl (5), NH₂ (4) C₁₁H₁₃Cl₂N₃ 282.15 Halogenated aryl group improves metabolic stability; used in agrochemical intermediates

*Calculated based on free base (C₉H₉N₃, MW 159.19) + HCl (36.46).

Key Differences

Substituent Effects on Reactivity :

  • The phenyl group in 5-phenyl-1H-pyrazol-3-amine HCl introduces steric hindrance, slowing reaction kinetics in multicomponent syntheses compared to methyl or ethyl derivatives . For example, its reaction with chalcone required extended time (7 hours) versus faster rates for smaller substituents.
  • Halogenated derivatives (e.g., 1-(3-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl) exhibit improved oxidative stability due to electron-withdrawing effects .

Physicochemical Properties: Solubility: Ethyl and propyl derivatives (e.g., 3-amino-5-ethyl-1H-pyrazole HCl) demonstrate higher aqueous solubility than the phenyl variant, making them preferable for aqueous-phase reactions . Lipophilicity: The propyl chain in 5-propyl-1H-pyrazol-3-amine HCl increases logP values, enhancing blood-brain barrier penetration .

Synthetic Applications :

  • 5-Phenyl-1H-pyrazol-3-amine HCl is pivotal in constructing nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrimidines, which are scaffolds for kinase inhibitors .
  • Ethyl and chlorophenyl analogs are leveraged in agrochemical and CNS drug discovery due to their tunable electronic profiles .

Crystallographic Behavior :

  • Structural refinement of these compounds often employs SHELXL, with the phenyl derivative requiring higher-resolution data due to its planar aromatic system .

Biological Activity

5-Phenyl-1H-pyrazol-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are recognized for their broad spectrum of biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects. The pyrazole scaffold has been extensively studied for its potential in drug development due to its ability to interact with various biological targets.

1. Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, a study reported IC50 values in the low micromolar range for several pyrazole derivatives, demonstrating their effectiveness in blocking tubulin polymerization and arresting the cell cycle at the G2/M phase .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)2.28
MCF-7 (Breast)3.67
HCT-116 (Colon)2.28
PC-3 (Prostate)0.33

2. Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various experimental models. In one study, derivatives similar to this compound exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundCytokineInhibition (%)
This compoundTNF-alpha97.7
IL-693

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, with some compounds showing efficacy against various bacterial strains. For example, certain substituted pyrazoles demonstrated activity against E. coli and S. aureus, indicating their potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Tubulin Interaction : The compound inhibits tubulin polymerization, affecting cell division and leading to apoptosis in cancer cells.
  • Cytokine Modulation : It interferes with signaling pathways involved in inflammation, reducing the production of inflammatory mediators.

Molecular docking studies have suggested that the compound may interact with specific receptors or enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions .

Case Studies

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

  • Cancer Treatment : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in xenograft models.
  • Neuroprotection : Research indicated that certain pyrazoles could protect against oxidative stress-induced neurotoxicity, suggesting applications in neurodegenerative diseases .

Q & A

Q. What are the standard protocols for synthesizing 5-phenyl-1H-pyrazol-3-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of phenylhydrazine derivatives with β-ketoesters or β-diketones under acidic conditions. For example, reacting phenylhydrazine with ethyl acetoacetate in ethanol with HCl as a catalyst yields the pyrazole core, followed by amine functionalization and hydrochloride salt formation . Optimization includes adjusting stoichiometry, temperature (reflux at 80–100°C), and acid concentration to improve yield. Solvent choice (e.g., ethanol vs. DMF) also impacts reaction kinetics and purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify proton environments and carbon frameworks, with characteristic peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and amine group (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 190.1 for the free base) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism in pyrazole derivatives) and confirms hydrochloride salt formation .

Q. How does the phenyl substituent influence the compound’s reactivity in further derivatization?

The phenyl group at position 5 enhances electron delocalization in the pyrazole ring, making the amine at position 3 more nucleophilic. This facilitates reactions like acylation or alkylation. For instance, coupling with carboxylic acids via EDC/HOBt yields amide derivatives, useful in probing structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-phenyl-1H-pyrazol-3-amine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or impurities in synthesized batches. To address this:

  • Perform dose-response assays across multiple models (e.g., cancer vs. bacterial cells) .
  • Use HPLC-purified samples (>98% purity) to exclude side-product interference .
  • Conduct computational docking studies to identify binding site interactions, which may explain divergent activities (e.g., inhibition of COX-2 vs. xanthine oxidase) .

Q. What strategies are effective for designing derivatives with enhanced selectivity toward specific enzyme targets?

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine at the phenyl para-position) increases binding affinity to hydrophobic enzyme pockets .
  • Isosteric Replacement : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) alters hydrogen-bonding interactions, as seen in analogs targeting kinase enzymes .
  • Pharmacophore Modeling : Use tools like Schrödinger’s Phase to map critical interactions (e.g., amine H-bond donors) and guide synthetic modifications .

Q. How do tautomeric forms of this compound affect its crystallographic characterization?

The compound exhibits keto-enol tautomerism, which complicates crystal structure determination. To stabilize a single tautomer:

  • Use low-temperature XRD (e.g., 100 K) to minimize thermal motion .
  • Co-crystallize with stabilizing agents (e.g., metal ions) that lock the pyrazole ring in the enol form, as demonstrated in related pyrazole-metal complexes .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate interaction forces (e.g., hydrophobic vs. electrostatic) .
  • Site-Directed Mutagenesis : Modify key residues in the enzyme active site (e.g., Ala substitutions) to identify critical binding contacts .

Data Analysis & Experimental Design

Q. How should researchers design experiments to account for batch-to-batch variability in synthesis?

  • Implement Design of Experiments (DoE) : Vary parameters (e.g., pH, reaction time) systematically to identify critical factors affecting yield/purity .
  • Use Quality-by-Design (QbD) principles : Define a "design space" for robust synthesis, validated through HPLC tracking of intermediates .

Q. What statistical approaches are recommended for analyzing SAR datasets involving pyrazole derivatives?

  • Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression can correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Machine Learning : Train Random Forest models on PubChem BioAssay data to predict novel active derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-phenyl-1H-pyrazol-3-amine hydrochloride
Reactant of Route 2
5-phenyl-1H-pyrazol-3-amine hydrochloride

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